![molecular formula C25H23N3O6S B2702139 (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-95-4](/img/structure/B2702139.png)
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine reagent under basic conditions to form the sulfonylhydrazinylidene group.
Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
化学反応の分析
Types of Reactions
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide: Similar structure with a different position of the methyl group.
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-ethylphenyl)chromene-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-7-6-9-18(13-16)26-24(29)20-14-17-8-4-5-10-21(17)34-25(20)27-28-35(30,31)19-11-12-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFIWTTZZVWSY-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)
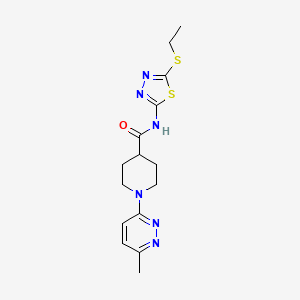
![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)
![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)
![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)
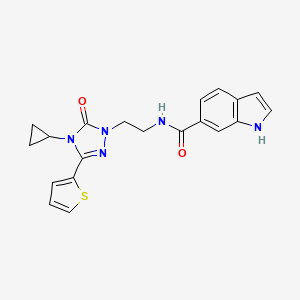
![N'-(4-methoxyphenyl)sulfonyl-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carbohydrazide](/img/structure/B2702067.png)
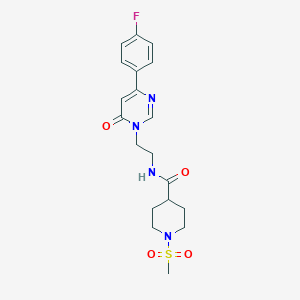
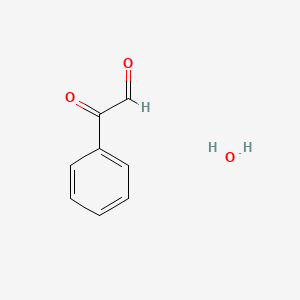
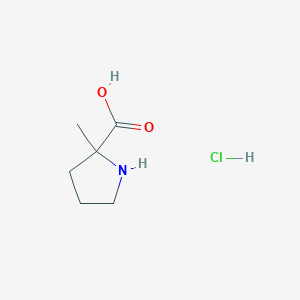

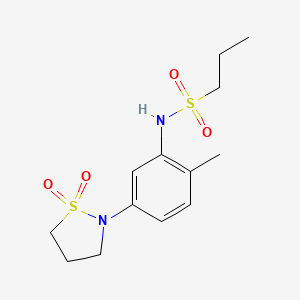
![5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde](/img/structure/B2702077.png)
![ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2702078.png)
